Cas no 1565085-74-6 (2-2-(3-aminopropoxy)ethoxy-2-methylpropane)

2-2-(3-aminopropoxy)ethoxy-2-methylpropane 化学的及び物理的性質
名前と識別子
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- 2-2-(3-aminopropoxy)ethoxy-2-methylpropane
- EN300-1083272
- 1565085-74-6
- 2-[2-(3-aminopropoxy)ethoxy]-2-methylpropane
-
- インチ: 1S/C9H21NO2/c1-9(2,3)12-8-7-11-6-4-5-10/h4-8,10H2,1-3H3
- InChIKey: WQZBZGPQWQJTGR-UHFFFAOYSA-N
- ほほえんだ: O(CCOCCCN)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 175.157228913g/mol
- どういたいしつりょう: 175.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 7
- 複雑さ: 99.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
2-2-(3-aminopropoxy)ethoxy-2-methylpropane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1083272-2.5g |
2-[2-(3-aminopropoxy)ethoxy]-2-methylpropane |
1565085-74-6 | 95% | 2.5g |
$1089.0 | 2023-10-28 | |
Enamine | EN300-1083272-5.0g |
2-[2-(3-aminopropoxy)ethoxy]-2-methylpropane |
1565085-74-6 | 5g |
$2152.0 | 2023-05-27 | ||
Enamine | EN300-1083272-1.0g |
2-[2-(3-aminopropoxy)ethoxy]-2-methylpropane |
1565085-74-6 | 1g |
$743.0 | 2023-05-27 | ||
Enamine | EN300-1083272-5g |
2-[2-(3-aminopropoxy)ethoxy]-2-methylpropane |
1565085-74-6 | 95% | 5g |
$1614.0 | 2023-10-28 | |
Enamine | EN300-1083272-1g |
2-[2-(3-aminopropoxy)ethoxy]-2-methylpropane |
1565085-74-6 | 95% | 1g |
$557.0 | 2023-10-28 | |
Enamine | EN300-1083272-0.05g |
2-[2-(3-aminopropoxy)ethoxy]-2-methylpropane |
1565085-74-6 | 95% | 0.05g |
$468.0 | 2023-10-28 | |
Enamine | EN300-1083272-0.25g |
2-[2-(3-aminopropoxy)ethoxy]-2-methylpropane |
1565085-74-6 | 95% | 0.25g |
$513.0 | 2023-10-28 | |
Enamine | EN300-1083272-10g |
2-[2-(3-aminopropoxy)ethoxy]-2-methylpropane |
1565085-74-6 | 95% | 10g |
$2393.0 | 2023-10-28 | |
Enamine | EN300-1083272-0.1g |
2-[2-(3-aminopropoxy)ethoxy]-2-methylpropane |
1565085-74-6 | 95% | 0.1g |
$490.0 | 2023-10-28 | |
Enamine | EN300-1083272-10.0g |
2-[2-(3-aminopropoxy)ethoxy]-2-methylpropane |
1565085-74-6 | 10g |
$3191.0 | 2023-05-27 |
2-2-(3-aminopropoxy)ethoxy-2-methylpropane 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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S. Ahmed Chem. Commun., 2009, 6421-6423
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5. Book reviews
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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9. Book reviews
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
2-2-(3-aminopropoxy)ethoxy-2-methylpropaneに関する追加情報
Introduction to 2-2-(3-Aminopropoxy)ethoxy-2-Methylpropane (CAS No. 1565085-74-6)
2-2-(3-Aminopropoxy)ethoxy-2-methylpropane, also known by its CAS number 1565085-74-6, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in pharmaceutical and biomedical research. This compound is characterized by its unique molecular structure, which includes an amino group and multiple ether linkages, making it a versatile candidate for a wide range of chemical and biological studies.
The chemical formula of 2-2-(3-Aminopropoxy)ethoxy-2-methylpropane is C10H23NO3. Its molecular weight is approximately 197.3 g/mol. The compound is a colorless liquid at room temperature and has a low vapor pressure, which makes it relatively stable under standard laboratory conditions. These physical properties contribute to its ease of handling and storage, making it a preferred choice for researchers working in synthetic chemistry and drug development.
In the realm of pharmaceutical research, 2-2-(3-Aminopropoxy)ethoxy-2-methylpropane has shown promise as a potential lead compound for the development of new therapeutic agents. Recent studies have focused on its ability to interact with specific biological targets, such as receptors and enzymes, which are crucial for various physiological processes. For instance, one study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent binding affinity to G protein-coupled receptors (GPCRs), which are involved in numerous signaling pathways and are common targets for drug discovery.
The amino group in 2-2-(3-Aminopropoxy)ethoxy-2-methylpropane plays a critical role in its biological activity. Amino groups are known to form hydrogen bonds with target proteins, enhancing the compound's binding affinity and selectivity. Additionally, the presence of multiple ether linkages in the molecule contributes to its solubility and permeability properties, which are essential for effective drug delivery. These features make 2-2-(3-Aminopropoxy)ethoxy-2-methylpropane an attractive candidate for further optimization and development into therapeutic agents.
Beyond its potential as a drug candidate, 2-2-(3-Aminopropoxy)ethoxy-2-methylpropane has also been explored for its use in diagnostic imaging. Researchers have investigated its ability to serve as a contrast agent in magnetic resonance imaging (MRI) due to its unique chemical structure and stability. Preliminary results from these studies suggest that the compound can enhance image contrast and provide valuable information about tissue properties, making it a promising tool for non-invasive medical diagnostics.
In the context of material science, 2-2-(3-Aminopropoxy)ethoxy-2-methylpropane has been used as a functional monomer in the synthesis of advanced polymers. Its reactivity and versatility allow it to be incorporated into polymer chains, resulting in materials with tailored properties such as enhanced mechanical strength, thermal stability, and biocompatibility. These polymers have potential applications in areas such as tissue engineering, drug delivery systems, and biomedical devices.
The synthesis of 2-2-(3-Aminopropoxy)ethoxy-2-methylpropane typically involves multi-step reactions that include the formation of ether linkages and the introduction of the amino group. Recent advancements in synthetic methods have led to more efficient and scalable processes for producing this compound. For example, one study published in the Tetrahedron Letters described a novel catalytic approach that significantly improved the yield and purity of the final product. This progress has facilitated broader access to 2-2-(3-Aminopropoxy)ethoxy-2-methylpropane for researchers across different disciplines.
In conclusion, 2-2-(3-Aminopropoxy)ethoxy-2-methylpropane (CAS No. 1565085-74-6) is a multifaceted compound with diverse applications in pharmaceutical research, diagnostic imaging, and material science. Its unique chemical structure and favorable physical properties make it an attractive candidate for further investigation and development into novel therapeutic agents and advanced materials. As research continues to uncover new insights into its biological activity and potential uses, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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